molecular formula C22H22N4O2 B2692171 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-07-0

3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2692171
CAS RN: 2034224-07-0
M. Wt: 374.444
InChI Key: WRPUGYJURZVTNS-UHFFFAOYSA-N
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Description

This compound is a highly potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been involved in the synthesis of a range of heterocyclic compounds exhibiting significant antiviral and cytotoxic activities. Notably, derivatives of this compound have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with certain compounds exhibiting a broad spectrum of antitumor activity (El-Subbagh et al., 2000).

Antimicrobial Applications

  • Research into substituted tricyclic compounds related to the structure of interest has demonstrated significant antibacterial and antifungal activities, highlighting the potential for development into antimicrobial agents (Mittal et al., 2011).

Anti-angiogenic and DNA Cleavage Studies

  • Novel derivatives have been evaluated for their ability to inhibit angiogenesis using the chick chorioallantoic membrane (CAM) model and demonstrated DNA cleavage capabilities, indicating potential applications in cancer therapy (Kambappa et al., 2017).

Microwave-Assisted Synthesis for Antibacterial Activity

  • Microwave-assisted synthesis techniques have been applied to produce compounds containing the pyrimidine imines and thiazolidinones structures, which were then evaluated for their antibacterial activity, providing insights into efficient synthetic routes for pharmacologically relevant compounds (Merugu et al., 2010).

Synthesis of Coumarin Derivatives

  • The compound has also been implicated in the synthesis of new coumarin derivatives, which have been assessed for their antimicrobial activities, further extending its applicability in the development of new therapeutic agents (Al-Haiza et al., 2003).

properties

IUPAC Name

3-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-20-18-7-4-12-23-19(18)24-15-26(20)17-8-13-25(14-9-17)21(28)22(10-11-22)16-5-2-1-3-6-16/h1-7,12,15,17H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPUGYJURZVTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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